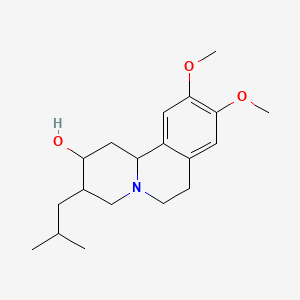
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is a derivative of Penciclovir, an antiviral compound used primarily in the treatment of herpes simplex virus infections. This compound is characterized by the absence of an amino group and the presence of a dihydro-oxo group, which differentiates it from its parent compound, Penciclovir .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of Penciclovir through a series of chemical reactions. The process begins with the protection of hydroxyl groups followed by the selective removal of the amino group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
化学反応の分析
Types of Reactions
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir undergoes various chemical reactions, including:
Oxidation: Introduction of the dihydro-oxo group.
Reduction: Conversion of the dihydro-oxo group back to a hydroxyl group under specific conditions.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
科学的研究の応用
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antiviral compounds.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly herpes simplex virus.
作用機序
The mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves its conversion to an active triphosphate form within infected cells. This active form inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. The compound targets viral thymidine kinase, which phosphorylates it to its active form, leading to selective inhibition of viral replication .
類似化合物との比較
Similar Compounds
Penciclovir: The parent compound, used widely as an antiviral agent.
Acyclovir: Another antiviral compound with a similar mechanism of action.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is unique due to its structural modifications, which confer distinct pharmacokinetic properties and potentially enhanced antiviral activity compared to its parent compound, Penciclovir .
特性
CAS番号 |
108970-74-7 |
|---|---|
分子式 |
C₁₀H₁₄N₄O₄ |
分子量 |
254.24 |
同義語 |
3,9-Dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-Purine-2,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)


